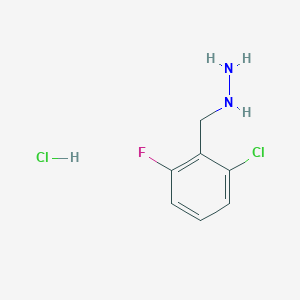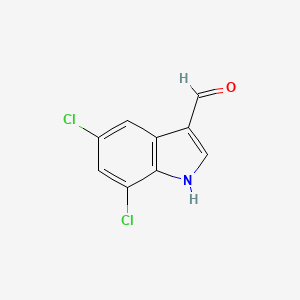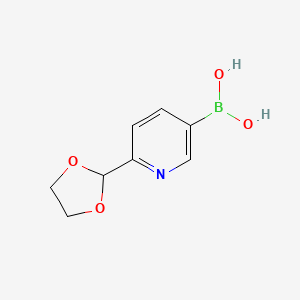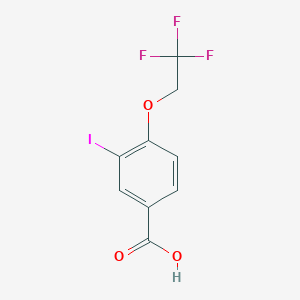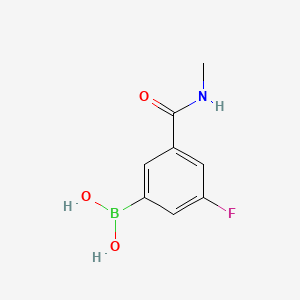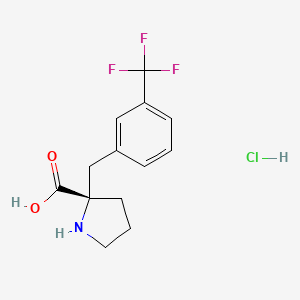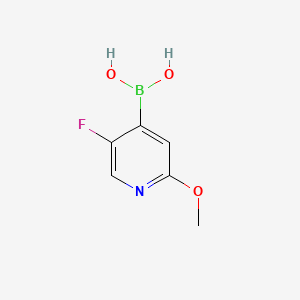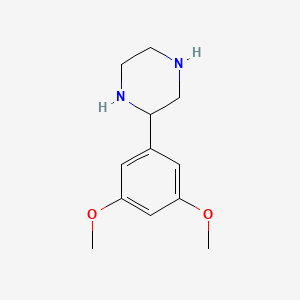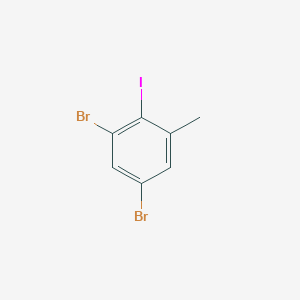
3,5-Dibromo-2-iodotoluene
Vue d'ensemble
Description
3,5-Dibromo-2-iodotoluene is a chemical compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-iodotoluene consists of a benzene ring with two bromine atoms and one iodine atom attached, along with a methyl group . The InChI code for this compound is 1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 .Applications De Recherche Scientifique
Organic Synthesis
3,5-Dibromo-2-iodotoluene: is a valuable compound in organic synthesis due to its reactivity profile. It can undergo various types of reactions, such as Suzuki coupling , which is used to form carbon-carbon bonds. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Medicinal Chemistry
In medicinal chemistry, 3,5-Dibromo-2-iodotoluene serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its halogenated structure is often leveraged in the design of molecules with potential therapeutic effects, especially in the development of new anticancer and antibacterial agents .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The presence of halogens allows for fine-tuning the electronic properties of materials, which is crucial for creating efficient organic light-emitting diodes (OLEDs) and solar cells .
Catalysis
3,5-Dibromo-2-iodotoluene: is used in catalysis research to study halogen bonding interactions. These interactions are essential for the development of novel catalysts that can improve the efficiency and selectivity of chemical reactions, thereby reducing waste and energy consumption .
Analytical Chemistry
In analytical chemistry, derivatives of 3,5-Dibromo-2-iodotoluene can be used as standards or reagents in various analytical techniques. Its unique signature in spectroscopic methods like NMR and mass spectrometry helps in the identification and quantification of compounds .
Environmental Science
The study of halogenated compounds like 3,5-Dibromo-2-iodotoluene is significant in environmental science. Researchers use it to understand the behavior of persistent organic pollutants (POPs) and their impact on ecosystems and human health .
Nanotechnology
3,5-Dibromo-2-iodotoluene: is also explored in the field of nanotechnology. It can be used to modify the surface of nanoparticles to enhance their stability and introduce specific functionalities for targeted drug delivery systems .
Agrochemistry
Lastly, in agrochemistry, 3,5-Dibromo-2-iodotoluene is involved in the synthesis of novel agrochemicals. Its halogen atoms can be strategically replaced to create compounds that are effective as pesticides or herbicides, contributing to sustainable agriculture practices .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
1,5-dibromo-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYUNDYUJNSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



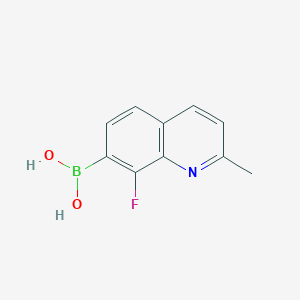

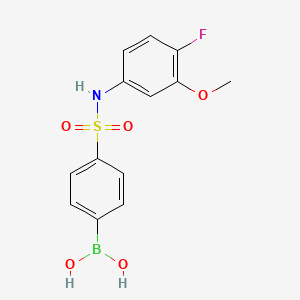
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)
